

Core Concepts: Electronic Influence and Regioselectivity

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Compound of Interest

Compound Name: **2-Ethynylphenol**

Cat. No.: **B1266645**

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The reactivity of the ethynyl group in **2-ethynylphenol** is significantly influenced by the electronic effects of the ortho-hydroxyl group. The oxygen atom's lone pairs participate in resonance with the aromatic ring, increasing electron density at the ortho and para positions. This donation of electron density extends to the ethynyl substituent, making the triple bond a potent nucleophile.

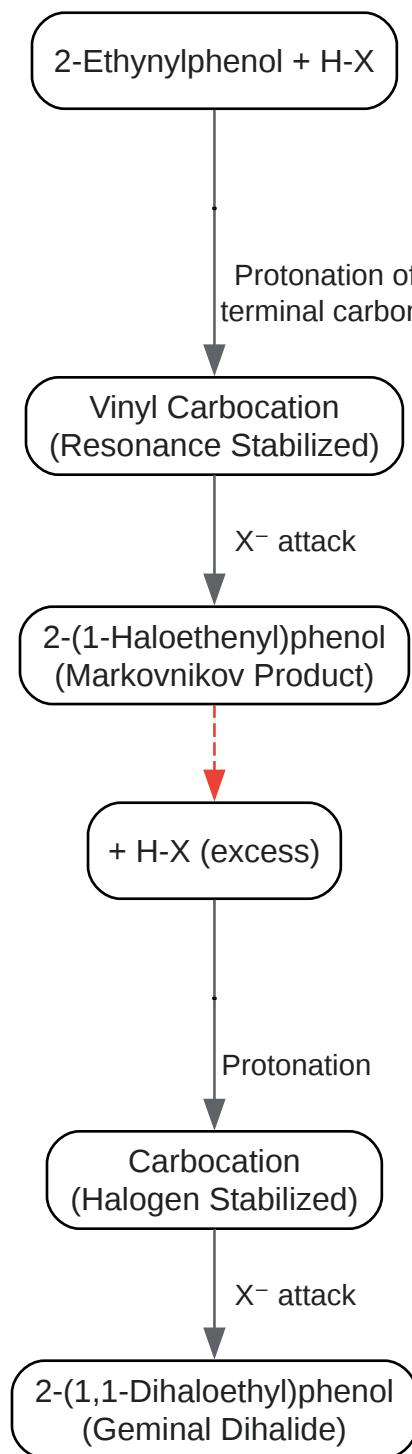
This electronic enrichment dictates the regioselectivity of electrophilic additions. According to Markovnikov's rule, the electrophilic addition of a protic acid (HX) to an alkyne proceeds via the most stable carbocation intermediate.^{[1][2]} In the case of **2-ethynylphenol**, protonation of the terminal alkyne carbon leads to a vinyl carbocation. The carbocation formed on the carbon adjacent to the phenyl ring (the α -carbon) is significantly stabilized by resonance with the electron-rich phenol ring. This stabilization strongly favors the formation of the Markovnikov product.

Caption: Resonance delocalization in **2-ethynylphenol**.

Key Electrophilic Addition Reactions

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (e.g., HCl, HBr) to **2-ethynylphenol** is expected to proceed with high regioselectivity. The reaction involves the protonation of the terminal alkyne carbon to form a resonance-stabilized secondary vinyl carbocation, followed by nucleophilic attack by the halide ion.^{[3][4][5][6]} The addition of a second equivalent of HX results in a geminal dihalide, with both halogens attached to the same carbon.^[4]

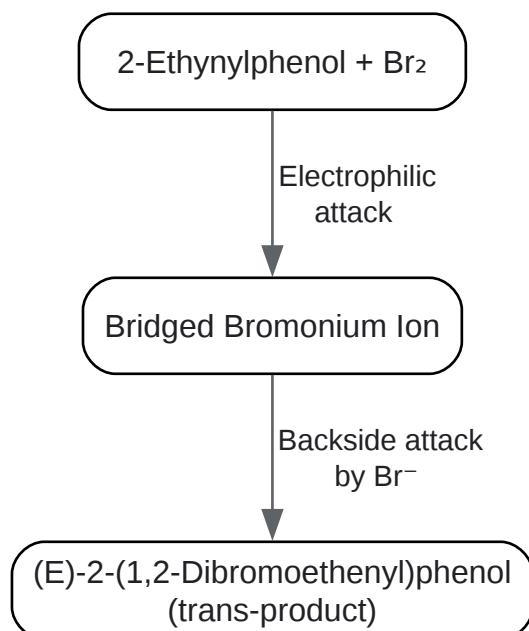


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Caption: Proposed mechanism for hydrohalogenation.

Halogenation (Addition of X₂)

Halogenation of alkynes with reagents like Br_2 or Cl_2 typically proceeds through a bridged halonium ion intermediate, similar to alkenes.^{[7][8]} This mechanism leads to the anti-addition of the two halogen atoms across the triple bond, yielding a trans-dihaloalkene as the major product when one equivalent of the halogen is used. The use of excess halogen leads to the formation of a tetrahaloalkane.



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Caption: Mechanism of bromination via a bridged ion.

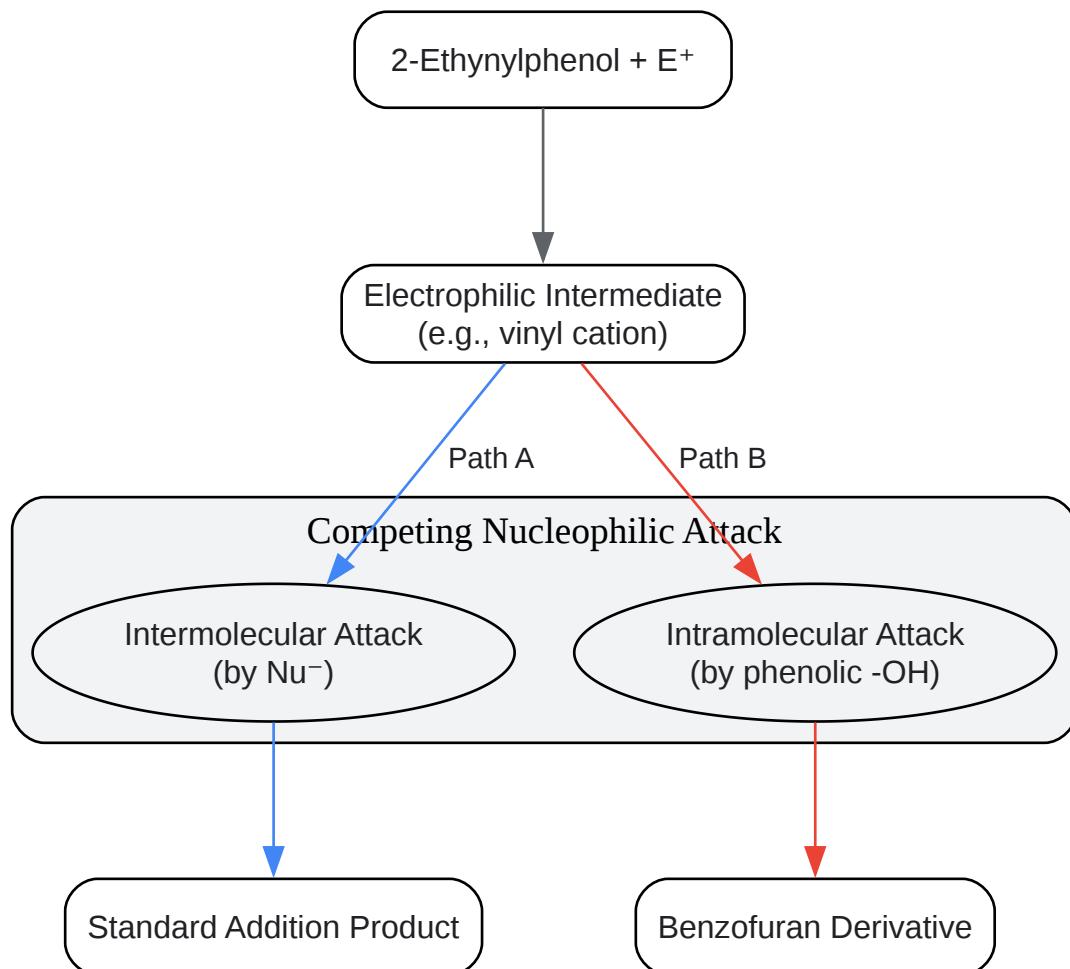
Acid-Catalyzed Hydration

The hydration of terminal alkynes, catalyzed by a strong acid (like H_2SO_4), typically requires a mercury(II) salt catalyst to overcome the high activation energy, though newer gold-catalyzed methods exist.^[9] The reaction follows Markovnikov's rule, where the initial addition of water to the protonated alkyne yields an enol intermediate. This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in the formation of 2-hydroxyacetophenone.

Competing Pathway: Intramolecular Cyclization

A significant consideration for **2-ethynylphenol** is the potential for intramolecular reactions. Following the initial attack by an electrophile (E^+) on the alkyne, the resulting intermediate

(e.g., a vinyl cation or bridged halonium ion) is positioned perfectly for nucleophilic attack by the adjacent phenolic oxygen. This intramolecular cyclization is a competing pathway to the standard intermolecular attack by an external nucleophile (Nu^-) and leads to the formation of substituted benzofuran derivatives, which are valuable scaffolds in medicinal chemistry.[10][11]



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Caption: Intermolecular vs. intramolecular reaction pathways.

Quantitative Data Summary

While specific, rigorously documented quantitative data for the electrophilic addition reactions of **2-ethynylphenol** are not widely published, outcomes can be reliably predicted based on analogous systems. The following table summarizes the expected products and representative yields based on reactions with similarly substituted arylalkynes.[12]

Electrophile	Reagent(s)	Expected Major Product	Representative Yield (%)	Notes
H^+ / Cl^-	HCl (gas), Ac_2O	2-(1-Chloroethenyl)phenol	~85	Highly regioselective Markovnikov addition. [12]
H^+ / Br^-	HBr	2-(1-Bromoethenyl)phenol	~80-90	Follows Markovnikov's rule.
$\text{Br}^+ / \text{Br}^-$	Br_2 (1 equiv.)	(E)-2-(1,2-Dibromoethenyl)phenol	~70-85	Anti-addition gives the trans-isomer. [7]
H^+ / OH^-	H_2O , H_2SO_4 , HgSO_4	2-Hydroxyacetophenone	~60-75	Markovnikov hydration followed by tautomerization.

Note: Yields are estimates based on analogous reactions and may vary based on specific reaction conditions.

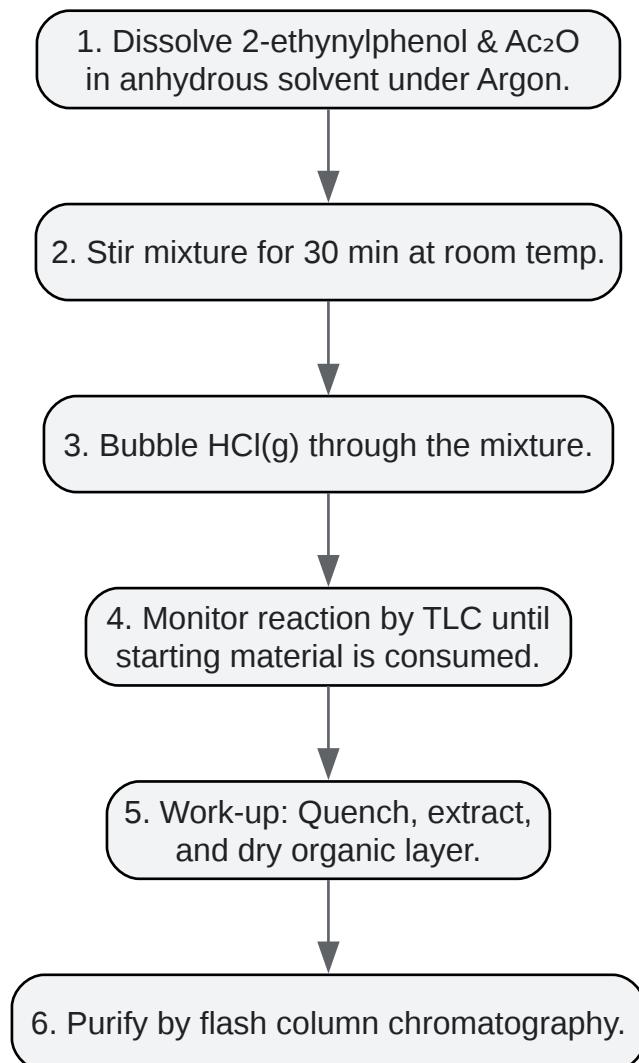
Experimental Protocols

The following protocols are representative procedures for carrying out key electrophilic additions on terminal arylalkynes and are adapted for **2-ethynylphenol**.

Protocol: Hydrochlorination of 2-Ethynylphenol

This protocol is adapted from a catalyst-free method for the hydrochlorination of terminal arylalkynes.[\[12\]](#)

Workflow Diagram:



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